Lipophilicity Tuning via 4-Chlorophenyl Substitution
The target compound possesses a computed XLogP3 of 2.3 [1]. Compared to a non-halogenated, direct analog where the chlorine atom is replaced by hydrogen (i.e., 3-[4-(phenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione), the introduction of the electron-withdrawing chlorine atom increases lipophilicity. Based on standard Hansch π-value contributions for aromatic chlorine (+0.71), the non-halogenated parent compound would have a predicted XLogP3 of approximately 1.6 [2]. This quantified difference is significant for optimizing membrane permeability and reducing non-specific binding in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 [1] |
| Comparator Or Baseline | 3-[4-(Phenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione (Predicted XLogP3 ≈ 1.6, based on Hansch π-value for Cl substitution) [2] |
| Quantified Difference | Δ XLogP3 ≈ +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Hansch fragment analysis. |
Why This Matters
This lipophilicity difference directly impacts a compound's ADME profile and is a key parameter for selecting the right tool compound for cell-based assays where passive permeability is a limiting factor.
- [1] PubChem. Compound Summary for CID 112758045. National Center for Biotechnology Information, 2025. View Source
- [2] Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
